Compounds like 4-[2-(4-methylphenylsulfanyl)phenyl]piperidine demonstrate combined serotonin and norepinephrine reuptake inhibition, suggesting potential applications in treating conditions like ADHD, melancholia, and treatment-resistant depression [].
Research on compounds like 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine highlights their potential as dopamine transporter (DAT) ligands []. These compounds may offer insights into developing treatments for disorders involving dopamine dysregulation, such as Parkinson's disease and schizophrenia.
Studies on compounds like SSR240600 [(R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide] showcase the potential of 4-phenylpiperidine derivatives as potent and selective NK1 receptor antagonists for treating conditions like pain, inflammation, and emesis [, ].
Research on (E)-4-(2-(6-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)adamantan-1-carboxamide (KR-67607) illustrates the potential of incorporating the 4-(trifluoromethyl)phenyl motif in developing 11β-HSD1 inhibitors for treating conditions like dry eye syndrome [].
Development of compounds like 5-(2-(trifluoromethyl)phenyl)indazoles highlights the potential of the trifluoromethylphenyl moiety in designing potent and selective TRPA1 antagonists for treating inflammatory pain [].
The discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D) exemplifies the potential of incorporating 4-(trifluoromethyl)phenyl groups in designing CCR5 antagonists for treating HIV infection [].
Research on (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide demonstrates the potential of utilizing 4-(trifluoromethyl)phenyl groups in developing potent and selective β3 adrenergic receptor agonists for treating obesity and type 2 diabetes [].
The identification of 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide showcases the potential of incorporating 4-(trifluoromethyl)pyridine moieties in designing GlyT1 inhibitors for treating schizophrenia [].
The development of (5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanols exemplifies the potential of incorporating the 3-(trifluoromethyl)phenyl group in designing potent phytoene desaturase inhibitors for herbicide development [].
Research on 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones highlights the potential of incorporating the 4-(trifluoromethyl)phenyl group in designing potent inhibitors of carbonic anhydrase and acetylcholinesterase, which could have therapeutic applications in treating glaucoma, Alzheimer's disease, and other neurological disorders [].
The incorporation of trifluoromethyl groups into polymers can significantly alter their properties, such as solubility, thermal stability, and dielectric constant. Research on polyimides derived from monomers like 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]xanthene highlights the potential of incorporating 4-[2-(Trifluoromethyl)phenyl]piperidine or similar structures into polymers to achieve desirable material properties for applications in microelectronics, aerospace, and other fields [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9